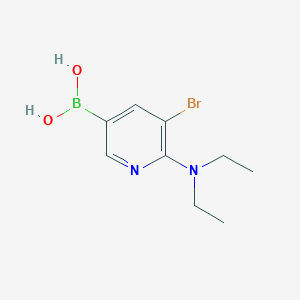
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BBrN2O2 and a molecular weight of 272.94 g/mol . This compound is characterized by the presence of a bromine atom, a diethylamino group, and a boronic acid moiety attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid typically involves the following steps:
Halogenation: Introduction of a bromine atom to the pyridine ring.
Amination: Introduction of the diethylamino group.
Borylation: Introduction of the boronic acid moiety.
One common method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl halides can produce biaryl compounds .
Applications De Recherche Scientifique
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . In Suzuki-Miyaura coupling, the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinylboronic acid: A simpler boronic acid derivative with similar reactivity.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the diethylamino group.
Propriétés
Formule moléculaire |
C9H14BBrN2O2 |
|---|---|
Poids moléculaire |
272.94 g/mol |
Nom IUPAC |
[5-bromo-6-(diethylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BBrN2O2/c1-3-13(4-2)9-8(11)5-7(6-12-9)10(14)15/h5-6,14-15H,3-4H2,1-2H3 |
Clé InChI |
SOQWVFLAAUZNHA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N(CC)CC)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


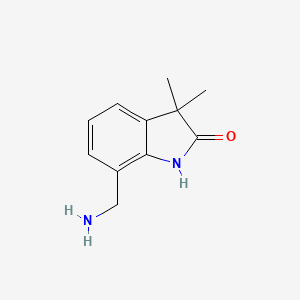
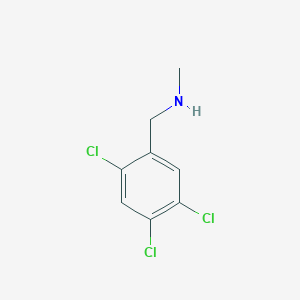
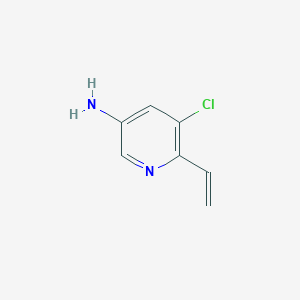
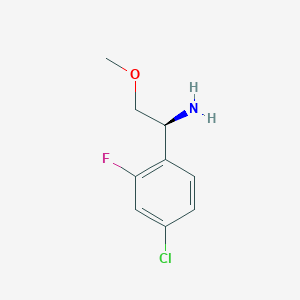
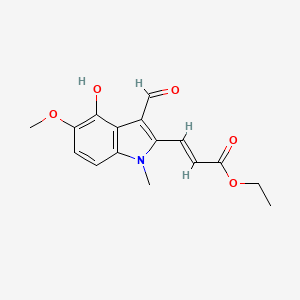


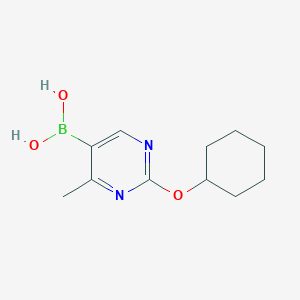
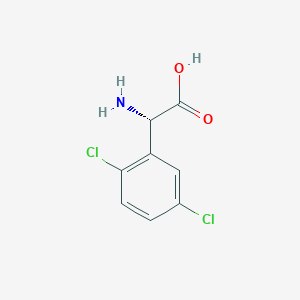
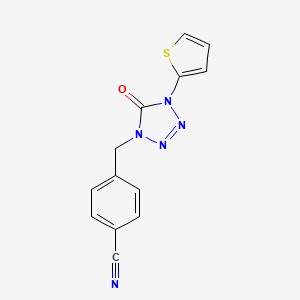

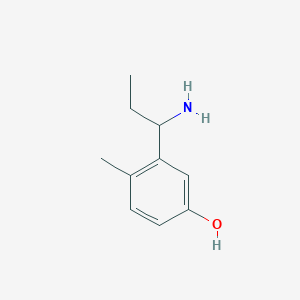

![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
